molecular formula C11H12N4O2S B12854681 N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B12854681
M. Wt: 264.31 g/mol
InChI Key: CYGDWCBDGIELSE-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the furan ring and the carboxylic acid group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

    Industry: Used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring and carboxylic acid group but lacks the triazole ring.

    4-allyl-5-mercapto-4H-[1,2,4]triazole: Contains the triazole ring and mercapto group but does not have the furan ring or carboxylic acid group.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C11H12N4O2S/c1-2-5-15-9(13-14-11(15)18)7-12-10(16)8-4-3-6-17-8/h2-4,6H,1,5,7H2,(H,12,16)(H,14,18)

InChI Key

CYGDWCBDGIELSE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)CNC(=O)C2=CC=CO2

Origin of Product

United States

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